molecular formula C24H21N3O6 B11037852 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No.: B11037852
M. Wt: 447.4 g/mol
InChI Key: FNEOFTWREADZDZ-UHFFFAOYSA-N
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Description

“3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide” is a synthetic organic compound that features a combination of benzodioxole, chromenone, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and chromenone intermediates, followed by their coupling with an imidazole derivative. Key steps may include:

    Formation of Benzodioxole Intermediate: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of Chromenone Intermediate: This involves the condensation of salicylaldehyde with an appropriate diketone.

    Coupling Reaction: The benzodioxole and chromenone intermediates are coupled using a suitable linker, such as a propanamide group, under specific conditions (e.g., using a coupling reagent like EDCI or DCC).

    Introduction of Imidazole Moiety: The final step involves the attachment of the imidazole group to the coupled intermediate, possibly through nucleophilic substitution or amidation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize yield.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing efficient purification methods such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

“3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the imidazole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization and derivatization.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, or cellular pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide” would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the imidazole moiety.

    3-(1,3-benzodioxol-5-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide: Lacks the chromenone moiety.

    3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide: Lacks the benzodioxole moiety.

Uniqueness

The uniqueness of “3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide” lies in its combination of three distinct functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C24H21N3O6

Molecular Weight

447.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C24H21N3O6/c28-21(26-8-7-15-11-25-12-27-15)10-17(14-5-6-19-20(9-14)32-13-31-19)22-23(29)16-3-1-2-4-18(16)33-24(22)30/h1-6,9,11-12,17,29H,7-8,10,13H2,(H,25,27)(H,26,28)

InChI Key

FNEOFTWREADZDZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)NCCC3=CN=CN3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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